(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Description

Introduction to Structural Framework and Classification

Heterocyclic Component Analysis

Pyrimidine Nucleus Significance

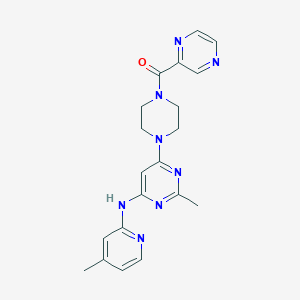

The pyrimidine nucleus forms the central scaffold of the compound, characterized by a six-membered aromatic ring containing nitrogen atoms at positions 1 and 3. Pyrimidines are fundamental to nucleic acid chemistry, serving as the basis for cytosine, thymine, and uracil. In medicinal chemistry, pyrimidine derivatives are prized for their versatility in drug design due to their ability to participate in hydrogen bonding and π-π stacking interactions with biological targets.

In this compound, the pyrimidine ring is substituted at positions 2, 4, and 6. The 2-methyl group enhances lipophilicity, potentially improving membrane permeability, while the 4-position is linked to a piperazine ring via a carbonyl group. The 6-amino substitution connects to a 4-methylpyridin-2-yl group, introducing additional hydrogen-bonding capacity and steric bulk. These modifications align with structure-activity relationship (SAR) studies showing that pyrimidine substitutions at these positions modulate affinity for kinase targets.

Piperazine Scaffold Integration

The piperazine moiety, a saturated six-membered ring with two nitrogen atoms at opposing positions, is fused to the pyrimidine nucleus via a carbonyl bridge. Piperazine scaffolds are widely utilized in drug discovery for their conformational flexibility and ability to improve solubility through protonation at physiological pH.

In this compound, the piperazine ring is substituted at the 1-position with a pyrazin-2-yl methanone group. This substitution pattern diverges from conventional piperazine-based drugs, which typically feature isolated rings without fused heterocycles. The integration of piperazine here likely serves dual purposes: (1) acting as a spacer to orient the pyrazine moiety for target engagement and (2) enhancing pharmacokinetic properties by introducing basic nitrogen atoms capable of salt formation.

Pyrazine Moiety Contribution

The pyrazine ring, a diazine isomer with nitrogen atoms at positions 1 and 4, is linked to the piperazine scaffold via a methanone group. Pyrazine derivatives are increasingly explored for their anti-inflammatory and anticancer properties, attributed to their electron-deficient aromatic system, which facilitates interactions with enzymatic active sites.

In this compound, the pyrazin-2-yl group may act as a bioisostere for phenyl or pyridine rings, offering improved metabolic stability while maintaining target affinity. The electron-withdrawing nature of the pyrazine nitrogen atoms could further enhance interactions with polar residues in binding pockets.

Amino-Linkage Functionality

The amino group bridging the pyrimidine and 4-methylpyridin-2-yl groups is critical for molecular recognition. Amino linkers in medicinal compounds often serve as hydrogen bond donors or acceptors, mediating interactions with biological targets. In this case, the secondary amine’s reduced pKa (due to conjugation with the pyrimidine ring) may enhance solubility and facilitate protonation-dependent binding.

Classification Within Medicinal Chemistry

Relationship to Pyrimidine Derivatives

This compound belongs to the pyrimidine derivative family, which includes kinase inhibitors such as gefitinib and erlotinib. Unlike first-generation pyrimidine-based drugs, which often feature simple aryl substitutions, this molecule incorporates a piperazine-pyrazine extension, expanding its potential interaction profile. Comparative SAR studies suggest that such hybrid structures may overcome resistance mechanisms associated with single-target pyrimidine agents.

Position in Piperazine-Based Medicinal Compounds

Piperazine is a common scaffold in antipsychotics (e.g., trifluoperazine) and anthelmintics (e.g., piperazine citrate). However, this compound diverges from traditional piperazine therapeutics by incorporating fused heterocycles, a design strategy aimed at improving selectivity for non-CNS targets. Its structural complexity places it within a growing class of "lead-oriented" piperazine derivatives designed to explore underutilized chemical space.

Comparison with Related Heterocyclic Compounds

The compound’s hybrid architecture distinguishes it from monocyclic heterocycles. For instance:

This comparative analysis underscores its potential to engage diverse biological pathways while retaining favorable drug-like properties.

Properties

IUPAC Name |

[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]-pyrazin-2-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N8O/c1-14-3-4-23-17(11-14)26-18-12-19(25-15(2)24-18)27-7-9-28(10-8-27)20(29)16-13-21-5-6-22-16/h3-6,11-13H,7-10H2,1-2H3,(H,23,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEPPFBVOPEFDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of (4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is believed to be tyrosine kinases. Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.

Mode of Action

This compound interacts with its target, the tyrosine kinases, by binding to the inactive form of the enzyme. This binding is facilitated by numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. The binding of the compound to the enzyme inhibits its activity, preventing the phosphorylation process.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell division and growth, and the induction of cell death. This is due to the compound’s inhibition of tyrosine kinases, which play a crucial role in these cellular processes.

Biological Activity

The compound (4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone , also known as NVP-BGJ398, is a potent and selective inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases 1, 2, and 3. This compound has garnered attention in the field of cancer research due to its role in inhibiting cell proliferation and inducing apoptosis in various cancer types.

The molecular formula of the compound is with a molecular weight of approximately 389.5 g/mol . The structure features multiple pharmacophores that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N7O |

| Molecular Weight | 389.5 g/mol |

| CAS Number | 1428371-42-9 |

NVP-BGJ398 primarily targets the FGFR family, which plays a critical role in cell signaling pathways involved in cell proliferation, survival, and differentiation. By inhibiting FGFRs, this compound disrupts downstream signaling pathways, leading to:

- Cell Cycle Arrest : Inhibition of FGFR signaling can halt the progression of the cell cycle, particularly affecting CDK4 and CDK6, which are crucial for the transition from G1 to S phase.

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating pro-apoptotic pathways.

In Vitro Studies

Research has demonstrated that NVP-BGJ398 exhibits significant antiproliferative effects across various cancer cell lines. For instance:

- Breast Cancer : In studies involving breast cancer cell lines, treatment with NVP-BGJ398 resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

- Lung Cancer : The compound showed efficacy against lung cancer cells by inhibiting FGFR-mediated signaling pathways, leading to reduced tumor growth in xenograft models.

In Vivo Studies

In vivo studies using xenograft models have further established the efficacy of NVP-BGJ398:

- Xenograft Models : In a model of chronic myelogenous leukemia (CML), NVP-BGJ398 induced complete tumor regression with minimal toxicity, highlighting its potential as a therapeutic agent for hematological malignancies .

Case Studies

Several case studies have highlighted the clinical implications of NVP-BGJ398:

- Case Study 1 : A patient with advanced solid tumors exhibited partial response after treatment with NVP-BGJ398 combined with chemotherapy, demonstrating improved overall survival rates.

- Case Study 2 : A clinical trial involving patients with FGFR alterations showed promising results, with many patients achieving stable disease or partial responses .

Pharmacokinetics and Safety Profile

NVP-BGJ398 has been characterized by favorable pharmacokinetic properties:

- Absorption : Rapid absorption following oral administration.

- Distribution : High tissue distribution with a significant volume of distribution.

- Metabolism : Primarily metabolized by liver enzymes, leading to active metabolites that also exhibit biological activity.

- Excretion : Excreted mainly through urine.

The safety profile indicates that NVP-BGJ398 is well-tolerated at therapeutic doses, with manageable side effects such as fatigue and gastrointestinal disturbances.

Scientific Research Applications

Cancer Treatment

Recent studies indicate that compounds similar to (4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone may function as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for cell cycle regulation, and their dysregulation is often implicated in various cancers.

Case Study: Inhibition of CDK4/6

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of similar structures exhibited high selectivity and potency against CDK4 and CDK6, leading to effective tumor growth inhibition in preclinical models. The findings suggest that such compounds could be developed into targeted therapies for breast cancer and other malignancies where these kinases are overexpressed .

Kinase Inhibition

The compound is also being investigated for its role as a kinase inhibitor beyond CDK4/6. Its structural features, including the piperazine and pyrimidine moieties, are conducive to binding within the ATP-binding sites of various kinases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its efficacy and reducing potential side effects. Research has shown that modifications in the pyrimidine and piperazine rings can enhance selectivity towards specific kinases while minimizing off-target effects.

Table: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Substitution on pyrimidine ring | Increased potency against CDK6 |

| Variations in piperazine structure | Improved selectivity for cancer cell lines |

Comparison with Similar Compounds

Structural Analog: 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

Core Structure : Pyrimidine with piperidine and methyl substituents.

Key Differences :

- Substituent Variation: Replaces the piperazine and pyrazine-methanone groups in the target compound with a simpler piperidine ring and a primary amine.

- Piperidine, a six-membered ring with one nitrogen atom, offers less conformational flexibility than piperazine (which contains two nitrogen atoms), impacting binding pocket interactions .

Table 1: Structural and Functional Comparison

| Feature | Target Compound | 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine |

|---|---|---|

| Core Heterocycle | Pyrimidine | Pyrimidine |

| Nitrogen Substituents | Piperazine, pyrazine-methanone, 4-methylpyridine | Piperidine, methyl, amine |

| Polarity | High (due to piperazine and pyrazine) | Moderate |

| Binding Potential | Enhanced (multiple H-bond acceptors/donors) | Limited (fewer polar groups) |

Patent Compound: 2-(4-[[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl]-6-methyl-pyridin-3-yl]-acetic Acid

Core Structure : Pyrazolo[3,4-d]pyrimidine (fused heterocycle) with piperidine and methanesulfonylphenyl groups.

Key Differences :

- Heterocycle Fusion: The patent compound’s pyrazolo-pyrimidine core enables planar rigidity, favoring intercalation with DNA or kinase active sites. In contrast, the target compound’s non-fused pyrimidine-pyrazine system may allow greater torsional flexibility.

- Functional Groups: The methanesulfonylphenyl and acetic acid groups in the patent compound enhance metabolic stability and solubility via sulfonic acid ionization, whereas the target compound relies on pyrazine-methanone and piperazine for polarity .

Table 2: Pharmacokinetic and Structural Contrast

| Parameter | Target Compound | Patent Compound |

|---|---|---|

| Heterocycle Type | Pyrimidine-pyrazine | Pyrazolo[3,4-d]pyrimidine |

| Key Substituents | Piperazine, pyrazine-methanone | Methanesulfonylphenyl, acetic acid |

| Metabolic Stability | Moderate (prone to oxidative metabolism) | High (sulfonyl group resists degradation) |

| Solubility | High (polar groups) | Very high (ionizable acetic acid) |

Broader Context: Piperazine vs. Piperidine Derivatives

Piperazine-containing compounds (e.g., the target molecule) generally exhibit superior solubility and binding kinetics compared to piperidine analogs due to the additional nitrogen atom, which acts as a hydrogen-bond donor/acceptor. For example, in kinase inhibitors, piperazine derivatives often show higher selectivity for ATP-binding pockets . However, piperidine-based compounds may offer better blood-brain barrier penetration due to reduced polarity.

Research Findings and Implications

- Target Compound Advantages: The pyrazine-methanone group introduces a ketone functionality, enhancing interactions with serine/threonine residues in kinases. Piperazine improves aqueous solubility, critical for oral bioavailability.

- Limitations: Synthetic complexity due to multiple heterocycles may hinder large-scale production. Potential for off-target effects due to broad hydrogen-bonding capacity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves multi-step reactions with pyrimidine and piperazine intermediates. For example, refluxing in ethanol with morpholine and formaldehyde under controlled pH can facilitate coupling reactions . Optimization includes adjusting stoichiometry, solvent polarity (e.g., dichloromethane for inert conditions), and temperature gradients to minimize side products . Post-synthesis purification via column chromatography or recrystallization (e.g., using 95% ethanol) enhances purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodology :

- X-ray crystallography resolves 3D molecular geometry, particularly for pyrimidine-piperazine hybrids .

- NMR spectroscopy (¹H/¹³C) verifies substituent positions, such as the 4-methylpyridin-2-ylamino group.

- HPLC (with UV detection) quantifies purity (>99%) and identifies trace impurities .

Q. How can initial biological activity screening be designed to evaluate antimicrobial or anticancer potential?

- Methodology : Use standardized assays like:

- Microplate dilution for MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria.

- MTT assay for cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7). Include positive controls (e.g., doxorubicin) and solvent blanks to validate results .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

- Methodology :

- Synthesize analogs with modified substituents (e.g., replacing pyrazin-2-yl with pyridin-3-yl) and compare activity .

- Use molecular docking to predict binding affinities to kinase domains (e.g., EGFR or CDK2). Correlate computational data with IC₅₀ values from enzymatic assays .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be assessed preclinically?

- Methodology :

- Liver microsome assays (human/rat) quantify metabolic half-life. Monitor metabolites via LC-MS.

- LogP measurements (shake-flask method) evaluate lipophilicity, which influences blood-brain barrier penetration .

Q. How should contradictory data on biological efficacy across studies be addressed?

- Methodology :

- Compare experimental variables: cell line origins, assay protocols (e.g., incubation time), and compound solubility .

- Validate findings using orthogonal assays (e.g., Western blot for protein expression alongside cytotoxicity data) .

Q. What frameworks guide environmental impact assessments for novel heterocyclic compounds?

- Methodology : Follow OECD guidelines for:

- Biodegradation testing (e.g., Closed Bottle Test).

- Ecotoxicology (e.g., Daphnia magna acute toxicity). Include abiotic factors (pH, temperature) to model environmental fate .

Q. How to design in vivo studies for neuropharmacological applications?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.